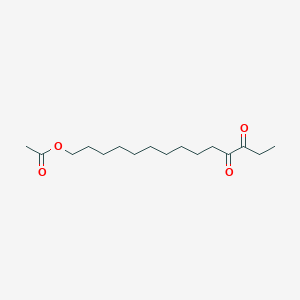

11,12-Dioxotetradecyl acetate

Beschreibung

11,12-Dioxotetradecyl acetate is a synthetic organic compound characterized by a 14-carbon chain (tetradecyl) with ketone groups at positions 11 and 12 and an acetate ester functional group.

Eigenschaften

CAS-Nummer |

183724-52-9 |

|---|---|

Molekularformel |

C16H28O4 |

Molekulargewicht |

284.39 g/mol |

IUPAC-Name |

11,12-dioxotetradecyl acetate |

InChI |

InChI=1S/C16H28O4/c1-3-15(18)16(19)12-10-8-6-4-5-7-9-11-13-20-14(2)17/h3-13H2,1-2H3 |

InChI-Schlüssel |

OMRKIVSYRRCUKU-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)C(=O)CCCCCCCCCCOC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 11,12-Dioxotetradecylacetat beinhaltet typischerweise die Veresterung von 11,12-Dioxotetradecansäure mit Essigsäureanhydrid oder Acetylchlorid in Gegenwart eines Katalysators wie Pyridin oder Schwefelsäure. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung in den Ester zu gewährleisten.

Industrielle Produktionsmethoden: In industrieller Umgebung kann die Produktion von 11,12-Dioxotetradecylacetat mit Hilfe von kontinuierlichen Strömungsreaktoren hochskaliert werden. Diese Reaktoren ermöglichen eine präzise Steuerung der Reaktionsbedingungen wie Temperatur und Druck, was zu höheren Ausbeuten und Reinheiten des Endprodukts führt. Die Verwendung umweltfreundlicher Lösungsmittel und Katalysatoren wird ebenfalls in Betracht gezogen, um die Umweltbelastung zu minimieren.

Analyse Chemischer Reaktionen

Reaktionstypen: 11,12-Dioxotetradecylacetat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Oxogruppen können weiter oxidiert werden, um Carbonsäuren zu bilden.

Reduktion: Die Oxogruppen können mit Reduktionsmitteln wie Natriumborhydrid zu Hydroxylgruppen reduziert werden.

Substitution: Die Acetylgruppe kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid in wasserfreien Lösungsmitteln.

Substitution: Nukleophile wie Amine oder Alkohole in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte:

Oxidation: 11,12-Dioxotetradecansäure.

Reduktion: 11,12-Dihydroxytetradecylacetat.

Substitution: Verschiedene substituierte Tetradecylacetate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 11,12-Dioxotetradecylacetat beinhaltet seine Wechselwirkung mit zellulären Enzymen und Rezeptoren. Die Acetylgruppe kann durch Esterasen hydrolysiert werden, wodurch die aktive 11,12-Dioxotetradecansäure freigesetzt wird. Diese Säure kann dann an verschiedenen biochemischen Stoffwechselwegen teilnehmen und zelluläre Funktionen wie Signaltransduktion und Energiestoffwechsel beeinflussen.

Molekulare Ziele und Stoffwechselwege:

Enzyme: Esterasen und Oxidoreduktasen.

Stoffwechselwege: Fettsäurestoffwechsel und Signaltransduktionswege.

Wirkmechanismus

The mechanism of action of 11,12-Dioxotetradecyl acetate involves its interaction with cellular enzymes and receptors. The acetate ester group can be hydrolyzed by esterases, releasing the active 11,12-dioxotetradecanoic acid. This acid can then participate in various biochemical pathways, affecting cellular functions such as signal transduction and energy metabolism.

Molecular Targets and Pathways:

Enzymes: Esterases and oxidoreductases.

Pathways: Fatty acid metabolism and signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2.1 Structural and Functional Group Analysis

- It is widely used as a solvent and flavoring agent due to its low molecular weight (144.21 g/mol) and fruity odor .

- Cedryl Acetate (CAS 77-54-3): A terpene-derived cyclic acetate used in perfumery for its woody aroma. Unlike 11,12-dioxotetradecyl acetate, cedryl acetate lacks ketone groups but shares ester functionality, contributing to its stability in cosmetic formulations .

- Vinyl Acetate (CAS 108-05-4): A monomeric acetate with a reactive vinyl group, polymerizing to form polyvinyl acetate.

2.2 Physicochemical Properties

*Note: Data for this compound are extrapolated based on structural analogs.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 11,12-Dioxotetradecyl acetate, and how does the dioxo group influence reaction optimization?

- Methodological Answer : Synthesis typically involves esterification of tetradecyl alcohol precursors followed by controlled oxidation at the 11th and 12th carbons. The dioxo group necessitates anhydrous conditions and catalysts like pyridinium chlorochromate (PCC) to avoid over-oxidation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from byproducts. Structural analogs, such as 11-Dodecenyl acetate, suggest that double bond positioning impacts oxidation efficiency, requiring precise temperature control (40–60°C) .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- NMR : H and C NMR confirm ester carbonyl (δ 170–175 ppm) and dioxo groups (δ 200–210 ppm for ketones). DEPT-135 distinguishes CH and CH groups in the alkyl chain.

- IR : Strong absorbance at ~1740 cm (ester C=O) and ~1710 cm (dioxo C=O).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHO) via [M+H] or [M+Na] peaks. Comparative analysis with PubChem data for similar esters (e.g., 11-Dodecenyl acetate) ensures accuracy .

Q. What biological roles or mechanisms are associated with this compound in current research?

- Methodological Answer : While direct studies are limited, structural analogs like 11-Dodecenyl acetate act as insect pheromones, suggesting potential semiochemical applications. Researchers should use electroantennography (EAG) and gas chromatography-electroantennographic detection (GC-EAD) to test receptor-specific activity. Dose-response assays in controlled environments (e.g., wind tunnels) can quantify behavioral effects. Cross-referencing with CAS Common Chemistry entries ensures biological relevance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability profiles of this compound under varying environmental conditions?

- Methodological Answer : Perform accelerated stability studies under ICH guidelines (Q1A):

- Thermal Stability : Store samples at 40°C/75% RH for 6 months; analyze degradation via HPLC.

- Oxidative Stability : Expose to UV light (ICH Q1B) and monitor peroxide formation.

- Data Reconciliation : Use multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent purity, trace metals). Reference MedChemExpress safety protocols for handling hygroscopic or light-sensitive compounds .

Q. What advanced analytical strategies optimize quantification of this compound in complex matrices?

- Methodological Answer :

- LC-MS/MS : Employ a C18 column with 0.1% formic acid in acetonitrile/water (70:30). Use multiple reaction monitoring (MRM) for selective ion transitions (e.g., m/z 285 → 183).

- Standard Addition Method : Spike matrices (e.g., insect cuticular extracts) with known concentrations to correct for matrix effects. Validate with calibration curves (R > 0.995).

- Cross-Validation : Compare results with GC-FID using derivatization (e.g., BSTFA) to enhance volatility .

Q. How do structural modifications (e.g., alkyl chain length, ester substituents) impact the physicochemical properties of this compound?

- Methodological Answer :

- QSAR Modeling : Calculate logP (octanol-water partition coefficient) using software like ChemAxon to predict lipophilicity.

- Thermodynamic Analysis : Measure melting points via DSC and correlate with chain flexibility.

- Solubility Studies : Use shake-flask method in buffers (pH 1–10) to assess ionization effects. Reference PubChem’s canonical SMILES for analogous compounds to guide modifications .

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.